11-benzyl-4-phenyl-5-(2-phenylethylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a tetrahydropyrido-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, organometallic reagents, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide: Shares a similar core structure but with different substituents.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Contains a thioether linkage similar to the target compound.
Uniqueness
7-benzyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C30H27N3OS2 |
---|---|
Molecular Weight |
509.7g/mol |
IUPAC Name |
11-benzyl-4-phenyl-5-(2-phenylethylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C30H27N3OS2/c34-29-27-25-16-18-32(20-23-12-6-2-7-13-23)21-26(25)36-28(27)31-30(33(29)24-14-8-3-9-15-24)35-19-17-22-10-4-1-5-11-22/h1-15H,16-21H2 |
InChI Key |
ZJECAPQTKTUGIG-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.